molecular formula C19H20N6O4S2 B277514 N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No. B277514
M. Wt: 460.5 g/mol
InChI Key: AGEFZSPMJQKGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a potential drug candidate that has shown promising results in various studies.

Mechanism Of Action

The mechanism of action of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the inhibition of specific enzymes and signaling pathways that are involved in the progression of cancer and inflammation. It has also been shown to have neuroprotective effects by modulating the activity of neurotransmitters and reducing oxidative stress.
Biochemical and Physiological Effects:
N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been shown to have significant biochemical and physiological effects in various studies. It has been found to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function in neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is its high potency and specificity towards specific enzymes and signaling pathways. However, one of the major limitations is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide. One of the major directions is the optimization of its pharmacokinetics and bioavailability to improve its efficacy. Another direction is the development of novel drug delivery systems to enhance its delivery and targeting to specific tissues and cells. Additionally, further studies are needed to investigate its potential application in other diseases and disorders.

Synthesis Methods

The synthesis of N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves the reaction of 2-(morpholin-4-yl)-2-oxoethylamine with 2-chloro-1,3,4-thiadiazole followed by reaction with 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid. The final product is obtained after purification and characterization.

Scientific Research Applications

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide has been extensively studied for its potential application in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases.

properties

Product Name

N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Molecular Formula

C19H20N6O4S2

Molecular Weight

460.5 g/mol

IUPAC Name

N-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C19H20N6O4S2/c26-15(5-6-25-12-20-14-4-2-1-3-13(14)17(25)28)21-18-22-23-19(31-18)30-11-16(27)24-7-9-29-10-8-24/h1-4,12H,5-11H2,(H,21,22,26)

InChI Key

AGEFZSPMJQKGKL-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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